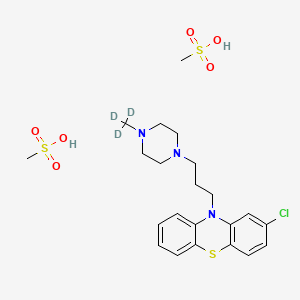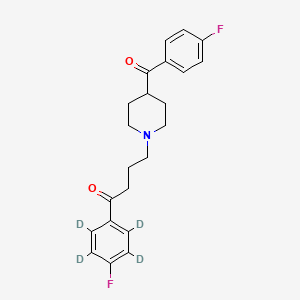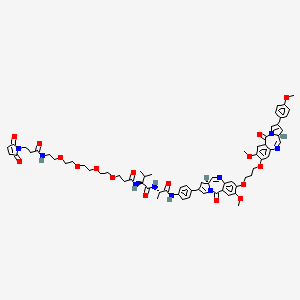
(S,S)-Iso Valganciclovir Hydrochloride-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-Iso Valganciclovir Hydrochloride-d8 is a deuterated analog of (S,S)-Iso Valganciclovir Hydrochloride, a compound used in antiviral research. The deuterium labeling enhances the compound’s stability and allows for more precise tracking in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Iso Valganciclovir Hydrochloride-d8 typically involves the incorporation of deuterium atoms into the parent compound, (S,S)-Iso Valganciclovir Hydrochloride. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high purity and yield, often requiring advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S,S)-Iso Valganciclovir Hydrochloride-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S,S)-Iso Valganciclovir Hydrochloride-d8 has diverse applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the compound’s distribution and breakdown in biological systems.
Medicine: Investigated for its potential antiviral properties and as a tool for drug development.
Industry: Utilized in the production of deuterated drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S,S)-Iso Valganciclovir Hydrochloride-d8 involves its interaction with viral DNA polymerase, inhibiting viral replication. The deuterium atoms enhance the compound’s stability, allowing for prolonged activity and improved pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Lurasidone-d8 Hydrochloride: Another deuterated compound used in neurological research.
Valganciclovir Hydrochloride: The non-deuterated parent compound used in antiviral therapy.
Uniqueness
(S,S)-Iso Valganciclovir Hydrochloride-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C14H23ClN6O5 |
|---|---|
Molecular Weight |
398.87 g/mol |
IUPAC Name |
[(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8-,9-;/m0./s1/i1D3,2D3,7D,9D; |
InChI Key |
YAJPZCPTUQIVOU-CUYCOHQFSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)OC[C@H](COCN1C=NC2=C1N=C(NC2=O)N)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















